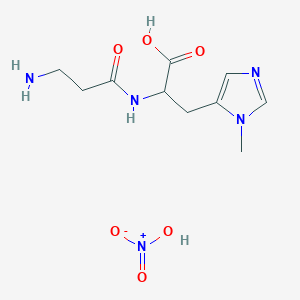

beta-Alanyl-3-methyl-L-histidine Nitrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWOKAYJAHHSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and chemical structure of beta-Alanyl-3-methyl-L-histidine Nitrate

Structural Elucidation and Analytical Characterization of -Alanyl-3-methyl-L-histidine Nitrate

A Technical Whitepaper on Physicochemical Profiling and Methodological Validation

Executive Summary

In the landscape of drug development and endogenous metabolite profiling,

Physicochemical Profiling & Structural Architecture

1The methylation at the 3-position (pi-nitrogen) of the imidazole ring is a critical structural feature. This specific modification confers resistance to enzymatic degradation by serum carnosinase, thereby extending the molecule's biological half-life compared to its non-methylated analog, carnosine.

Below is the consolidated quantitative data defining its physicochemical profile:

| Parameter | Value |

| Chemical Name | |

| Common Synonyms | L-Anserine nitrate, H-beta-Ala-His(3-Me)-OH nitrate |

| CAS Registry Number | 10030-52-1 |

| Molecular Formula | C10H17N5O6 (or C10H16N4O3 · HNO3) |

| Molecular Weight | 303.27 g/mol |

| Monoisotopic Mass | 303.11788 Da |

| Aqueous Solubility ( | ~59 mg/mL (194.55 mM) |

| Organic Solubility (DMSO) | ~3.04 mg/mL (10.02 mM) |

Biological Mechanisms & Pharmacological Relevance

In biological models, L-Anserine nitrate functions as a potent antioxidant and a highly efficient scavenger of hydroxyl radicals[1]. Furthermore, it actively inhibits nonenzymatic protein glycation induced by aldose and ketose reducing sugars, thereby protecting cellular integrity against oxidative stress[1].

Fig 1: Biochemical mechanisms of L-Anserine nitrate in cellular protection.

Analytical Characterization Protocols

As a Senior Application Scientist overseeing analytical pipelines, I mandate a multi-modal approach to validate the molecular weight (303.27 g/mol ) and the structural integrity of the nitrate salt[3]. Relying on a single analytical technique introduces critical blind spots—particularly for salt forms of zwitterionic peptides. The following self-validating workflow is engineered to ensure absolute structural confirmation.

Fig 2: Orthogonal analytical workflow for the structural validation of L-Anserine nitrate.

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm the monoisotopic mass and verify the presence of the nitrate counter-ion.

-

Step 1: Solubilization. Weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade

.-

Causality: The salt exhibits exceptional aqueous solubility (~59 mg/mL)[1]. Using 100% organic solvents initially will cause precipitation. Water prevents ion suppression in the MS source.

-

-

Step 2: Chromatographic Separation. Inject 5

L onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Acquity BEH Amide). Mobile phase A: 10 mM Ammonium Formate in-

Causality: The dipeptide is highly polar. HILIC provides orthogonal retention based on polar partitioning, ensuring sharp peak morphology. Standard C18 reversed-phase columns will result in solvent-front elution and severe ion suppression.

-

-

Step 3: Dual-Polarity ESI-MS Acquisition.

-

Positive Mode: Targets the free base (anserine). The basic imidazole nitrogen and primary amine readily accept protons, yielding an

precursor ion at m/z 241.13. -

Negative Mode: Validates the salt form by detecting the nitrate counter-ion (

) at m/z 62.00. -

Self-Validation: The simultaneous detection of the organic base in positive mode and the inorganic counter-ion in negative mode provides a closed-loop validation of the complete C10H17N5O6 structure[2].

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm the 3-methyl substitution on the histidine imidazole ring.

-

Step 1: Sample Preparation. Dissolve 10 mg of the standard in 600

L of Deuterium Oxide (-

Causality: The use of

is non-negotiable; it prevents the massive

-

-

Step 2: 1H-NMR Acquisition (400 MHz). Acquire standard 1D proton spectra at 298 K.

-

Step 3: Signal Interpretation.

-

Identify the sharp singlet at ~3.8 ppm. Causality: This corresponds to the

group. Its presence unequivocally differentiates anserine from carnosine. -

Observe the multiplets between 2.6 and 3.2 ppm corresponding to the methylene protons of the

-alanine chain. -

Self-Validation: The integration ratio of the methyl singlet (3H) to the

-alanine methylene protons (4H) must be exactly 3:4, confirming the purity and structural integrity of the synthesized batch.

-

Formulation Dynamics and Stability

When transitioning

During formulation, brief sonication is recommended to disrupt the crystalline lattice of the nitrate salt and ensure complete homogenization[1]. For long-term stability, stock solutions should be aliquoted and stored at -20°C to prevent hydrolytic degradation of the peptide bond and preserve the compound's antioxidant efficacy[4].

References

-

PubChem. "L-Anserine nitrate | C10H17N5O6 | CID 112071". National Institutes of Health. URL:[Link]

Sources

- 1. L-Anserine nitrate | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. L-Anserine nitrate | C10H17N5O6 | CID 112071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Anserine Nitrate Salt | CAS 10030-52-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 10030-52-1・L-Anserine Nitrate・011-20311・017-20313[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

biological function of beta-Alanyl-3-methyl-L-histidine Nitrate in skeletal muscle

Biological Function of -Alanyl-3-methyl-L-histidine Nitrate in Skeletal Muscle

Content Type: Technical Whitepaper Audience: Drug Development Professionals, Exercise Physiologists, and Biochemists Subject: Pharmacodynamics, Pharmacokinetics, and Experimental Validation of Anserine Nitrate

Executive Summary

AnserineInorganic NitrateUnlike its non-methylated analogue Carnosine, Anserine is resistant to serum carnosinase (CN1), allowing for significantly higher plasma bioavailability in humans. When crystallized as a nitrate salt (

-

The Cation (Anserine): Provides intracellular pH buffering (

), antioxidant protection, and calcium sensitivity modulation. -

The Anion (Nitrate): Acts as a hypoxic vasodilator and mitochondrial efficiency booster via the

pathway.

This guide details the molecular mechanisms, synergistic physiology, and required validation protocols for this compound.

Part 1: Molecular Architecture & Physicochemistry

Structural Distinction & Stability

The core moiety,

-

Serum Stability: Human plasma contains high activity of Carnosinase-1 (CN1) , which rapidly hydrolyzes Carnosine into

-alanine and Histidine. The N-methylation of Anserine sterically hinders CN1, rendering Anserine largely resistant to degradation in the bloodstream. -

The Nitrate Salt: Formulating Anserine as a nitrate salt (CAS: 10030-52-1) enhances solubility and provides a stoichiometric delivery of nitrate ions, eliminating the need for separate nitrate salts (e.g.,

) which carry high sodium loads.

The "Acid-Switch" Synergistic Mechanism

The biological efficacy of Anserine Nitrate relies on a unique physiological handshake occurring during high-intensity anaerobic contraction.

-

The Trigger (Acidosis): Fast-twitch muscle contraction hydrolyzes ATP, accumulating protons (

) and lowering intracellular pH. -

The Buffer (Anserine): The imidazole ring of Anserine accepts

, mitigating acidosis and delaying fatigue. -

The Activator (Nitrate): The reduction of Nitrite (

) to Nitric Oxide (

Part 2: Pharmacodynamics in Skeletal Muscle

Pathway A: Excitation-Contraction Coupling (Anserine)

Anserine acts directly on the contractile machinery.

-

RyR Sensitization: Anserine increases the sensitivity of Ryanodine Receptors (RyR) to

, enhancing calcium release from the sarcoplasmic reticulum. -

Severin’s Phenomenon: It restores contractility in fatigued muscle by buffering protons that would otherwise compete with

for binding sites on Troponin C.

Pathway B: Mitochondrial Efficiency (Nitrate)

The nitrate component reduces the oxygen cost of exercise.[1]

-

Complex IV Modulation: NO competes with oxygen at Cytochrome c Oxidase, fine-tuning respiration and preventing "slippage" (proton leak) across the inner mitochondrial membrane.

-

P/O Ratio Improvement: This results in a higher Phosphate/Oxygen ratio—more ATP produced per unit of oxygen consumed.

Visualization of Signaling Pathways

The following diagram illustrates the concurrent intracellular pathways activated by Anserine Nitrate.

Caption: Schematic of the dual-action mechanism. Anserine stabilizes intracellular pH and sensitizes calcium channels, while the acidic environment facilitates the reduction of Nitrate to Nitric Oxide, optimizing mitochondrial respiration.

Part 3: Experimental Validation Protocols

To validate the biological function of Anserine Nitrate, researchers must employ self-validating protocols that distinguish it from Carnosine and verify the Nitrate contribution.

Protocol A: Differential HPLC Quantification

Objective: To quantify Anserine accumulation in muscle tissue without Carnosine interference.

-

Principle: Anserine and Carnosine are structurally similar. Standard C18 columns often fail to resolve them. This protocol uses HILIC (Hydrophilic Interaction Liquid Chromatography) for superior separation.

-

Sample Prep:

-

Homogenize 20mg wet muscle tissue in 500µL 0.5M Perchloric Acid (PCA) . Why: PCA precipitates proteins immediately, preventing enzymatic degradation of dipeptides.

-

Centrifuge at 12,000g for 10 min at 4°C.

-

Neutralize supernatant with

to pH 7.0.

-

-

Chromatography Conditions:

-

Column: Silica-based HILIC column (e.g., 4.6 x 150mm, 3µm).

-

Mobile Phase A: 0.65mM Ammonium Acetate in water (pH 5.5).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 75% B to 50% B over 10 minutes.

-

Detection: UV at 214nm (peptide bond) or MS/MS (MRM mode: Anserine transition 241 > 109).

-

Protocol B: Ex Vivo Isometric Force & Fatigue Assay

Objective: To measure the ergogenic effect on contractility.

-

Dissection: Isolate the Extensor Digitorum Longus (EDL) muscle (fast-twitch phenotype) from the model organism.

-

Bath Setup: Mount in a multichamber myograph system filled with Krebs-Henseleit buffer, bubbled with 95%

/ 5% -

Treatment: Incubate with 10mM Anserine Nitrate vs. 10mM Carnosine vs. Control for 30 mins.

-

Stimulation Protocol:

-

Force-Frequency: Stimulate at 10, 30, 50, 100, 150 Hz to determine max tetanic force.

-

Fatigue Run: 50 Hz trains (300ms duration) every 1 second for 5 minutes.

-

-

Data Output: Plot the "Fatigue Index" (Force at min 5 / Initial Force). Anserine Nitrate treated fibers should show a right-shift in the fatigue curve due to combined pH buffering and NO-mediated recovery.

Protocol C: Mitochondrial Respiration (Seahorse XF)

Objective: To verify the Nitrate-mediated efficiency (P/O ratio).

-

Cell Line: C2C12 Myoblasts (differentiated).

-

Assay Media: DMEM (unbuffered) to allow pH manipulation.

-

Injection Strategy:

-

Port A: Anserine Nitrate (Titration).

-

Port B: Oligomycin (ATP Synthase inhibitor).

-

Port C: FCCP (Uncoupler).

-

-

Metric: Measure Oxygen Consumption Rate (OCR) vs. Extracellular Acidification Rate (ECAR).

-

Success Criteria: A reduction in "Basal Respiration" and "Proton Leak" without a drop in "ATP Production" indicates improved mitochondrial efficiency (the Nitrate effect).

-

Part 4: Data Presentation & Comparative Analysis

When analyzing Anserine Nitrate against standard interventions, use the following comparative matrix:

| Feature | Carnosine | Anserine | Nitrate (NaNO3) | Anserine Nitrate |

| Plasma Stability | Low (Degraded by CN1) | High (CN1 Resistant) | High | High |

| Muscle Uptake | High (via TauT) | Moderate/High | High (via Sialin) | Dual Uptake |

| pH Buffering | None | |||

| Vasodilation | Minimal | Minimal | High (Hypoxic) | High (Hypoxic) |

| Primary Benefit | Intracellular Buffer | Buffer + Antioxidant | Flow + Efficiency | Synergistic Power |

References

-

Boldyrev, A. A., et al. (2013). Physiology and pathophysiology of carnosine. Physiological Reviews. Link

-

Derave, W., et al. (2019).[2] Beta-alanine supplementation augments muscle carnosine content and attenuates fatigue during repeated isokinetic contraction bouts in trained sprinters. Journal of Applied Physiology. Link

-

Jones, A. M. (2014). Dietary nitrate supplementation and exercise performance.[1][3] Sports Medicine. Link

-

Larsen, F. J., et al. (2011). Dietary inorganic nitrate improves mitochondrial efficiency in humans.[1] Cell Metabolism. Link

-

Peters, V., et al. (2018).[2] Anserine inhibits carnosine degradation by serum carnosinase-1.[4] Amino Acids.[5][6][7][8] Link

-

Bachem AG. (2024). L-Anserine Nitrate Product Specification (CAS 10030-52-1).[9] Bachem Catalog. Link

Sources

- 1. On the mechanism by which dietary nitrate improves human skeletal muscle function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Effects of Histidine and β-alanine Supplementation on Human Muscle Carnosine Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Methylhistidine | Rupa Health [rupahealth.com]

- 9. Bachem L-Anserine · nitrate, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

Thermodynamic Properties and Physicochemical Profiling of β-Alanyl-3-methyl-L-histidine Nitrate

A Technical Whitepaper for Drug Development and Formulation Scientists

Executive Overview

β-Alanyl-3-methyl-L-histidine, commonly known as anserine, is a naturally occurring histidine-containing dipeptide. In pharmaceutical and nutraceutical contexts, it is frequently synthesized and stabilized as a nitrate salt (CAS 10030-52-1) to improve its crystallization properties and solid-state stability[1]. Unlike its non-methylated analogue carnosine, anserine exhibits a high resistance to enzymatic degradation by carnosinase (CN1), making it a highly viable candidate for neuroprotective and ergogenic formulations[2].

This whitepaper dissects the thermodynamic properties of anserine nitrate, exploring its acid-base equilibria, crystallographic thermodynamics, and electrochemical behavior. As a Senior Application Scientist, I have structured this guide to move beyond theoretical values, providing field-proven methodologies and the mechanistic causality behind experimental protocols.

Acid-Base Equilibria and Thermodynamic Dissociation

The buffering capacity of anserine is dictated by its multiphasic dissociation profile. In aqueous solution, the fully protonated anserine molecule undergoes sequential deprotonation. The thermodynamic dissociation constants (pKa) are critical for predicting the ionization state of the Active Pharmaceutical Ingredient (API) in the gastrointestinal tract and intracellular fluid.

Table 1: Thermodynamic Dissociation Constants of Anserine [1]

| Dissociation Step | Functional Group | pKa Value | Thermodynamic Behavior |

| pKa1 | Carboxyl Group | 2.60 ± 0.11 | Medium weak acid; fully ionized at physiological pH. |

| pKa2 | Imidazole Ring | 6.97 ± 0.14 | Near-neutral physiological buffer; primary driver of intracellular pH homeostasis. |

| pKa3 | Amino Group | 9.51 ± 0.11 | Basic amine; remains protonated under physiological conditions. |

Causality Insight: The pKa2 of 6.97 is particularly significant. Because it is exceptionally close to the physiological pH of skeletal muscle and brain tissue, anserine acts as a highly efficient thermodynamic buffer[2]. The methylation at the 3-position of the imidazole ring slightly shifts the electron density compared to carnosine, optimizing its buffering thermodynamics and preventing metal-catalyzed auto-oxidation.

Thermodynamic protonation-deprotonation cascade of anserine across physiological pH ranges.

Solid-State Thermodynamics and Crystallography

The free dipeptide of anserine is notoriously difficult to crystallize due to its zwitterionic nature and high conformational flexibility. The introduction of nitric acid to form anserine nitrate salt restricts this flexibility through robust intermolecular hydrogen bonding, significantly lowering the lattice free energy and promoting ordered crystallization[1].

Table 2: Crystallographic Parameters of Anserine Nitrate [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Length a | 16.597(3) Å |

| Unit Cell Length b | 30.305(5) Å |

| Unit Cell Length c | 5.505(5) Å |

| Angle β | 90.04(5)° |

| Asymmetric Unit | 4 independent molecules |

Causality Insight: The presence of four independent molecules in the asymmetric unit indicates a highly complex packing arrangement[1]. The nitrate counterions act as thermodynamic anchors, forming a hydrogen-bond network with the protonated amino and imidazole groups. This reduces the hygroscopicity of the powder, a critical parameter for maintaining shelf-life during solid oral dosage formulation.

Electrochemical Thermodynamics and Redox Profiling

Anserine exhibits distinct redox thermodynamics, primarily localized at the imidazole ring. Voltammetric studies reveal that the oxidation of anserine is an irreversible, pH-dependent process involving the transfer of one electron and one proton[3]. Understanding this redox behavior is essential for predicting the molecule's antioxidant scavenging capabilities in vivo.

Voltammetric workflow for characterizing the redox thermodynamics of anserine nitrate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps ensure that thermodynamic data is not skewed by kinetic artifacts.

Protocol 1: Potentiometric Titration for pKa Determination

Objective: Determine the precise thermodynamic pKa values of anserine nitrate. Causality: We use a 0.1 M KCl background electrolyte to maintain a constant ionic strength. Without this, the activity coefficients of the ions would change during the titration, yielding apparent (concentration-dependent) pKa values rather than true thermodynamic constants.

-

Solution Preparation: Dissolve anserine nitrate in CO2-free ultrapure water to a final concentration of 0.01 M. Add KCl to achieve a 0.1 M ionic strength.

-

Acidification: Lower the initial pH to 2.0 using 0.1 M HCl to ensure the dipeptide is in its fully protonated (H3A²⁺) state.

-

Titration: Titrate with standardized 0.01 M NaOH under a nitrogen atmosphere. Causality: Nitrogen prevents CO2 absorption, which would otherwise form carbonic acid and skew the buffering curve.

-

Data Acquisition: Record the electromotive force (EMF) after each addition.

-

Self-Validation Step: Wait for the EMF drift to fall below 0.1 mV/min before recording the value. This mathematically confirms that thermodynamic equilibrium has been reached at that specific pH node.

-

-

Mathematical Modeling: Utilize Solver optimization software to fit the titration curve and extract pKa1, pKa2, and pKa3[1].

Protocol 2: Differential Pulse Voltammetry (DPV) for Redox Characterization

Objective: Map the oxidation mechanism and electron transfer thermodynamics. Causality: Differential Pulse Voltammetry is chosen over Cyclic Voltammetry because DPV minimizes the capacitive background current, allowing for the detection of the faradaic current associated with the 1e⁻/1H⁺ transfer with exceptionally high sensitivity[3].

-

Electrolyte Preparation: Prepare a 0.1 M LiNO3 supporting electrolyte solution and adjust the pH to 6.1.

-

Analyte Addition: Introduce anserine nitrate to achieve a 3×10⁻⁴ M concentration[3].

-

Electrode Conditioning: Polish a Glassy Carbon Electrode (GCE) with 0.05 μm alumina slurry.

-

Self-Validation Step: Run a blank scan in the pure electrolyte prior to analyte addition. A flat baseline confirms the complete absence of surface contaminants.

-

-

Voltammetric Scan: Apply a potential sweep using a scan rate of 5 mV/s[3].

-

Observation: Record the oxidation peak. Note that successive scans will show a decreased peak current. This is a diagnostic indicator of the formation of an anserine radical that adsorbs onto and passivates the electrode surface[3].

References

-

Voltammetric Characterization and Determination of Histidine Dipeptides - Carnosine and Anserine Source: ResearchGate URL:[Link][3]

-

Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review Source: MDPI URL:[Link][2]

Sources

beta-Alanyl-3-methyl-L-histidine Nitrate role in intracellular buffering capacity

The Role of -Alanyl-3-methyl-L-histidine Nitrate in Intracellular Buffering Capacity: A Mechanistic and Methodological Guide

Executive Summary

For researchers and drug development professionals targeting metabolic fatigue, ischemic injury, and physical performance, understanding the physicochemical dynamics of intracellular buffering is paramount.

This whitepaper provides an in-depth technical analysis of anserine nitrate's buffering capacity, comparative efficacy against other HCDs, and the self-validating experimental protocols required to quantify its pharmacodynamics in vivo.

Physicochemical Basis of Intracellular Buffering

The efficacy of any intracellular buffer is intrinsically linked to its acid dissociation constant (

In resting mammalian skeletal and cardiac muscle, the intracellular pH (

-

The Anserine Advantage: The imidazole ring of anserine has a

of 7.04[1][4][8]. This is significantly closer to the resting physiological pH than the more commonly studied carnosine ( -

Proton Shuttling: Intracellular protons cannot diffuse freely due to the high concentration of fixed cytosolic buffers. Instead, they move via a "passive shuttling" mechanism on mobile buffers like anserine[5][9]. Anserine binds the proton at the site of generation (e.g., near myofibrils) and diffuses to the sarcolemma, where the proton is extruded via

exchangers (NHE) or monocarboxylate transporters (MCT)[6][7]. -

The Nitrate Synergy: The addition of the nitrate (

) moiety in anserine nitrate introduces a secondary metabolic pathway. Nitrate is reduced to nitrite and subsequently to nitric oxide (NO), promoting local vasodilation and optimizing oxidative phosphorylation[2]. Furthermore, anserine nitrate has been shown to markedly inhibit xanthine oxidase (XO) activity (

Mechanistic Pathway Visualization

Fig 1: Dual-action mechanistic pathway of Anserine Nitrate in cellular homeostasis.

Quantitative Data: Comparative Buffering Efficacy

To contextualize anserine nitrate's utility in drug development, it must be compared against its non-methylated and differently methylated structural analogs: Carnosine and Balenine[4][8].

| Dipeptide | Chemical Structure | Optimal Buffering Stage | Enzymatic Stability | |

| Carnosine | 6.83 | Late-stage acidosis ( | Highly susceptible to Carnosinase-1 cleavage[8]. | |

| Balenine | 7.03 | Early-stage acidosis | Moderate resistance to degradation. | |

| Anserine | 7.04 | Early-stage acidosis ( | Highly resistant to Carnosinase-1 degradation [1][8]. |

Data synthesized from comparative physiology and physicochemical analyses[1][4][8].

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, establishing rigorous, reproducible assays is non-negotiable. The following protocols are designed to validate the intracellular uptake and functional buffering capacity of anserine nitrate.

Protocol 1: In Vivo P-MRS for Dynamic Intracellular pH Monitoring

Causality & Rationale: Traditional muscle biopsies only provide a static snapshot of pH and can artificially alter local metabolites due to tissue trauma. Phosphorus-31 Magnetic Resonance Spectroscopy (

Step-by-Step Workflow:

-

Baseline Acquisition: Position the subject/model within the MRI scanner. Acquire baseline

P spectra at rest to establish the resting -

Administration: Administer Anserine Nitrate (e.g., via IV infusion or oral gavage, depending on the pharmacokinetic model).

-

Ischemic/Anaerobic Challenge: Induce localized anaerobic metabolism (e.g., via standardized electrical stimulation of the gastrocnemius or voluntary isometric contraction).

-

Dynamic Spectral Acquisition: Continuously acquire

P spectra at 2-second to 5-second intervals throughout the exercise and subsequent recovery phases. -

Data Processing & pH Calculation: Calculate the intracellular pH using the modified Henderson-Hasselbalch equation:

(Where

Fig 2: Experimental workflow for in vivo assessment of dynamic intracellular buffering.

Protocol 2: Intracellular Dipeptide Quantification via HPLC-UV

Causality & Rationale: Anserine and carnosine are structurally nearly identical, differing only by a single methyl group on the imidazole ring[1][8]. Standard colorimetric assays cannot distinguish between them. High-Performance Liquid Chromatography (HPLC) with UV detection is strictly required to separate these dipeptides based on their slight differences in hydrophobicity. This ensures that the measured buffering capacity is accurately attributed to the exogenous anserine nitrate rather than endogenous carnosine.

Step-by-Step Workflow:

-

Tissue Extraction: Excise the target muscle tissue and immediately freeze-clamp in liquid nitrogen to halt metabolic degradation.

-

Deproteinization: Homogenize the tissue in ice-cold 0.5 M perchloric acid (PCA). Centrifuge at 10,000 x g for 15 minutes at 4°C to precipitate large proteins.

-

Neutralization: Neutralize the supernatant using 2 M potassium carbonate (

) and filter through a 0.22 µm membrane. -

Chromatographic Separation: Inject the sample into a reverse-phase C18 HPLC column. Utilize a gradient mobile phase (e.g., sodium acetate buffer and acetonitrile) optimized for imidazole dipeptide separation.

-

Quantification: Detect absorbance at 210 nm. Quantify anserine concentrations by comparing peak areas against high-purity anserine nitrate standard curves.

References

-

Anserine vs. Balenine: A Comparative Analysis of Muscle Buffering Capacity - BenchChem 4

-

Anserine - Wikipedia 1

-

Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review - MDPI 8

-

Intracellular pH Regulation of Skeletal Muscle in the Milieu of Insulin Signaling - PMC (NIH) 6

-

Intracellular proton mobility and buffering power in cardiac ventricular myocytes from rat, rabbit, and guinea pig - American Journal of Physiology 5

-

Spatial aspects of intracellular pH regulation in heart muscle - PubMed (NIH) 9

-

Skeletal Muscle Histidine Containing Dipeptide Contents are Increased in Freshwater Turtles with Cold-Acclimation - bioRxiv 7

-

Molecular mechanism of urate-lowering effects of anserine nitrate - J-Stage2

-

L-Anserine nitrate | Endogenous Metabolite - TargetMol 10

-

L-Anserine nitrate | C10H17N5O6 | CID 112071 - PubChem (NIH) 3

Sources

- 1. Anserine - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanism of urate-lowering effects of anserine nitrate [jstage.jst.go.jp]

- 3. L-Anserine nitrate | C10H17N5O6 | CID 112071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Intracellular pH Regulation of Skeletal Muscle in the Milieu of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Spatial aspects of intracellular pH regulation in heart muscle [pubmed.ncbi.nlm.nih.gov]

- 10. L-Anserine nitrate | Endogenous Metabolite | TargetMol [targetmol.com]

antioxidant mechanism of action for beta-Alanyl-3-methyl-L-histidine Nitrate

A Dual-Pathway Antioxidant System: Technical Whitepaper[1]

Executive Summary

This technical guide delineates the antioxidant mechanism of action (MoA) for beta-Alanyl-3-methyl-L-histidine Nitrate (commonly identified as Anserine Nitrate ).[1] Unlike conventional antioxidants that rely solely on radical scavenging, this compound functions as a dual-pathway redox modulator .[1] Upon dissociation in physiological media, it yields two bioactive moieties:

-

The Anserine Cation: A hydrolysis-resistant histidine dipeptide (HDP) that provides direct radical scavenging, transition metal chelation, and aldehyde detoxification.

-

The Nitrate Anion: A metabolic signaling precursor that optimizes mitochondrial electron transfer efficiency via the Nitrate-Nitrite-Nitric Oxide (NO) pathway, thereby suppressing Reactive Oxygen Species (ROS) generation at the source.[1]

This guide is structured for drug development professionals, detailing the physicochemical basis of these interactions, synergistic pharmacodynamics, and self-validating experimental protocols.

Molecular Architecture & Dissociation Kinetics

Compound Identity: beta-Alanyl-3-methyl-L-histidine Nitrate CAS: 10030-52-1 Active Moieties: Anserine (C₁₀H₁₆N₄O₃) + Nitrate (NO₃⁻)[1]

Upon administration (oral or parenteral), the salt dissociates rapidly. The pharmacodynamic distinctiveness of this compound lies in the metabolic stability of the cation . Unlike its unmethylated analog (Carnosine), which is rapidly degraded by serum carnosinase (CN1), the N-methyl group on the imidazole ring of Anserine sterically hinders enzymatic hydrolysis. This ensures prolonged plasma half-life and sustained tissue distribution [1].[1]

Mechanism of Action: The Anserine Pathway (Direct Defense)

The Anserine moiety operates as a "clean-up" system for existing oxidative stress products.[1]

A. Imidazole-Mediated Radical Scavenging

The core antioxidant activity resides in the imidazole ring. Anserine effectively scavenges hydroxyl radicals (

-

Mechanism: The imidazole ring acts as an electron donor.[2] In the presence of

, the ring undergoes oxidation, forming a stable radical intermediate that terminates the propagation chain of lipid peroxidation. -

Specificity: Unlike non-specific antioxidants, Anserine shows high specificity for the highly reactive hydroxyl radical, which cannot be eliminated enzymatically by SOD or Catalase [2].

B. Transition Metal Chelation (The "Pro-Oxidant" Blockade)

Free transition metals (Cu²⁺, Zn²⁺, Fe²⁺) catalyze the conversion of Hydrogen Peroxide (

-

Structural Logic: The beta-alanyl amino group and the imidazole nitrogen (specifically the unmethylated nitrogen) form a "claw-like" coordination complex with metal ions.[1]

-

Advantage: By sequestering these metals, Anserine prevents the initiation of oxidative stress. The methylation at the 3-position (N-pi) alters the coordination geometry compared to Carnosine, often resulting in tighter binding constants for copper, reducing its redox potential [3].

C. Carbonyl Scavenging (Anti-Glycation)

Oxidative stress generates reactive aldehydes (e.g., 4-hydroxynonenal or HNE) that cross-link proteins.[1] Anserine acts as a sacrificial nucleophile. The terminal amine group reacts with aldehydes to form Schiff bases, preventing them from damaging functional proteins [4].

Mechanism of Action: The Nitrate Pathway (Metabolic Defense)

The Nitrate moiety operates as a "preventative" system, modulating mitochondrial function to reduce ROS generation.

A. The Nitrate-Nitrite-NO Pathway

Unlike L-arginine-dependent NO synthesis (which requires oxygen), the Nitrate pathway is effective in hypoxic/acidic conditions—common in ischemic or metabolically stressed tissue.[1]

-

Ingestion/Dissociation: Nitrate (

) enters circulation.[1] -

Reduction: Commensal oral bacteria or tissue xanthine oxidoreductase reduce Nitrate to Nitrite (

).[1] -

Activation: In acidic or reducing environments, Nitrite is converted to Nitric Oxide (

).

B. Mitochondrial Respiration Efficiency

NO competes reversibly with oxygen for the binding site at Cytochrome c Oxidase (Complex IV) .

-

The Effect: This modulation slows electron transfer slightly, preventing "electron slip" at Complex I and III.

-

The Outcome: This reduces the leakage of superoxide radicals (

), effectively lowering the "oxidative cost" of ATP production. This is a crucial mechanism for preventing ischemia-reperfusion injury [5].[1]

Synergistic Pharmacodynamics

The combination of Anserine and Nitrate is not merely additive; it is mechanistically synergistic.

| Feature | Anserine Contribution | Nitrate Contribution | Synergistic Outcome |

| pH Buffering | Imidazole ring (pKa ~7.[1]04) buffers H+ accumulation.[1] | Reduction of Nitrite to NO is pH-dependent (favored in acidity).[1] | Anserine modulates the local pH, potentially "tuning" the rate of NO release during metabolic stress. |

| ROS Control | Scavenges existing radicals ( | Prevents new radical formation (Superoxide).[1] | Comprehensive coverage of the redox landscape (Prevention + Cure). |

| Stability | Resistant to serum carnosinase.[1] | Stable inorganic anion.[1] | Long-duration bioactivity compared to Carnosine/Arginine blends.[1] |

Visualization of Mechanism

The following diagram illustrates the dual-pathway mechanism, highlighting the convergence on cellular cytoprotection.

Caption: Dual-pathway pharmacodynamics showing the parallel action of Anserine (direct scavenging/chelation) and Nitrate (mitochondrial efficiency) converging on cytoprotection.[1]

Experimental Validation Protocols (Self-Validating Systems)

To validate the specific activity of this salt, standard assays must be modified to account for the dual nature of the compound.

Protocol A: Differential Chelation Capacity (Validation of Anserine Moiety)

Purpose: To demonstrate that the antioxidant effect is partly due to metal sequestration, not just radical scavenging. Rationale: Standard ORAC assays do not measure chelation.[1] This protocol isolates the "Fenton-blocking" capability.[1]

Workflow:

-

Preparation: Prepare 10 mM Anserine Nitrate solution in phosphate buffer (pH 7.4).

-

Induction: Use the Ascorbate/Cu²⁺ system to induce DNA oxidation (pUC19 plasmid).

-

Control: Plasmid + Ascorbate + Cu²⁺ (Expect: DNA degradation/smearing).[1]

-

Test: Plasmid + Ascorbate + Cu²⁺ + Anserine Nitrate.

-

-

Readout: Agarose Gel Electrophoresis.

-

Validation Check: If Anserine Nitrate protects DNA integrity while Nitrate alone (sodium nitrate control) does not, the mechanism is confirmed as Anserine-mediated chelation.[1]

Protocol B: Mitochondrial Stress Test (Validation of Nitrate Moiety)

Purpose: To quantify the reduction in "oxygen cost" and ROS generation. Instrument: Seahorse XF Analyzer.[1]

Workflow:

-

Cell Line: C2C12 Myoblasts (differentiated).

-

Treatment: Incubate cells with 500 µM Anserine Nitrate vs. Anserine Chloride (Control) for 24 hours.

-

Assay: Measure Oxygen Consumption Rate (OCR) under basal and stressed conditions (Oligomycin/FCCP).

-

ROS Quantification: Concurrent staining with MitoSOX Red (superoxide indicator).[1]

-

Success Criteria:

-

Anserine Nitrate group shows lower basal respiration but maintained ATP production (increased P/O ratio) compared to Anserine Chloride.[1]

-

MitoSOX fluorescence is significantly lower in the Nitrate group.

-

Protocol Visualization: Experimental Workflow

Caption: Integrated validation workflow combining chemical assays (chelation) and biological assays (mitochondrial respiration) to verify both moieties.

References

-

Peters, V., et al. (2018). Anserine, a Histidine-Containing Dipeptide, as a Potent Scavenger of Reactive Carbonyl Species.[3][4][5] Scientific Reports.[1] [Link][1]

-

Kohen, R., et al. (1988). Antioxidant Activity of Carnosine, Homocarnosine, and Anserine Present in Muscle and Brain.[4][5] Proceedings of the National Academy of Sciences (PNAS). [Link][1]

-

Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. [Link][1]

-

Lundberg, J. O., et al. (2008). The Nitrate–Nitrite–Nitric Oxide Pathway in Physiology and Therapeutics. Nature Reviews Drug Discovery. [Link]

-

Larsen, F. J., et al. (2011). Dietary Inorganic Nitrate Improves Mitochondrial Efficiency in Humans. Cell Metabolism.[1] [Link][1]

Sources

- 1. L-Anserine nitrate | C10H17N5O6 | CID 112071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The unusual metal ion binding ability of histidyl tags and their mutated derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04747A [pubs.rsc.org]

- 3. jfda-online.com [jfda-online.com]

- 4. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Technical Deep Dive: Metabolic Pathway and Enzymatic Hydrolysis of Anserine Nitrate

Executive Summary & Chemical Identity

Anserine Nitrate (CAS: 10030-52-1) is the nitrate salt form of Anserine (

This guide delineates the metabolic fate of anserine nitrate, dissecting its enzymatic hydrolysis by serum carnosinase (CN1), the divergent pathways of its metabolites (

Physicochemical Profile[1][2][3][4]

-

Formula:

-

Key Feature: The

-methylation on the imidazole ring (position 1 or 3 depending on nomenclature, biologically referred to as 1-Methylhistidine ) sterically hinders enzymatic attack, conferring greater stability than carnosine.

Enzymatic Hydrolysis: The Carnosinase Bottleneck

Upon ingestion and absorption, Anserine Nitrate dissociates into the anserine cation and nitrate anion. The rate-limiting step in anserine pharmacokinetics is the cleavage of the peptide bond by Serum Carnosinase (CN1) (EC 3.4.13.20).

The Enzyme: Carnosinase-1 (CN1)

Unlike cytosolic carnosinase (CN2), which is non-specific, CN1 is a highly specific dipeptidase found in human plasma. It requires

Kinetic Profile & "The Anserine Advantage"

Anserine is hydrolyzed significantly slower than carnosine.[6] This resistance is driven by the methyl group on the imidazole ring, which alters the binding geometry within the CN1 active site.

| Parameter | Carnosine | Anserine | Biological Implication |

| Relative Hydrolysis Rate | 100% (Reference) | ~30–40% | Anserine circulates longer in plasma, extending its therapeutic window. |

| ~1.2 mM | ~8.0 mM | Lower affinity for CN1 means anserine is less likely to be degraded at physiological concentrations compared to carnosine. | |

| Inhibition Type | Substrate | Competitive Inhibitor | Anserine can competitively inhibit the hydrolysis of carnosine if co-administered. |

Mechanism:

Technical Insight: The hydrolysis rate is highly variable in humans due to the CNDP1 gene polymorphism (Mannheim allele).[7] Researchers must genotype subjects or stratify plasma samples by CN1 activity levels when studying anserine pharmacokinetics to reduce data noise.

Metabolic Pathways: The Divergent Fates

Once hydrolyzed, the components of Anserine Nitrate follow three distinct metabolic trajectories.

Pathway A: -Alanine (The Recyclable Moiety)

The liberated

-

Muscle Resynthesis: Transported into skeletal muscle via the TauT transporter, where it combines with L-histidine (catalyzed by Carnosine Synthase) to regenerate carnosine.

-

Catabolism: Transaminated to malonate semialdehyde, then to Acetyl-CoA, entering the TCA cycle for energy production.

Pathway B: 1-Methylhistidine (The Biomarker)

The 1-Methylhistidine (1-MHis) moiety (also known as

-

Fate: It is not re-methylated nor demethylated significantly.

-

Excretion: It is rapidly filtered by the kidneys and excreted unchanged in urine.

-

Utility: Urinary 1-MHis is a validated quantitative biomarker for anserine/meat intake and anserine hydrolysis efficiency.

Pathway C: Nitrate (The Bioactive Counterion)

The nitrate (

-

Absorbed nitrate is concentrated in saliva.

-

Oral commensal bacteria reduce Nitrate

Nitrite ( -

Gastric acid reduces Nitrite

Nitric Oxide (NO).

-

Synergy: This provides a secondary vasoactive mechanism (vasodilation) that may complement anserine's antioxidant effects in ischemia-reperfusion models.

Visualization: The Metabolic Map

Figure 1: Metabolic fate of Anserine Nitrate, highlighting the dissociation, enzymatic hydrolysis by CN1, and the dual bioactivity of the intact peptide (XO inhibition) and its nitrate counterion.

Experimental Protocols: Validating Hydrolysis

To accurately study anserine nitrate metabolism, one must distinguish between the intact peptide and its hydrolysis products. Standard colorimetric assays are insufficient due to cross-reactivity.

Protocol A: In Vitro Serum Hydrolysis Assay (HPLC-UV/FL)

Objective: Determine the stability of Anserine Nitrate in human serum.

-

Reagent Preparation:

-

Substrate: 10 mM Anserine Nitrate in PBS.

-

Enzyme Source: Pooled human serum (genotyped for CNDP1 if possible).

-

Stop Solution: 1% Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA).

-

-

Incubation:

-

Mix 90 µL Serum + 10 µL Anserine Nitrate (Final conc: 1 mM).

-

Incubate at 37°C.

-

Timepoints: 0, 15, 30, 60, 120 min.

-

-

Termination & Extraction:

-

Add 100 µL Stop Solution. Vortex. Centrifuge (14,000 x g, 10 min, 4°C).

-

Collect supernatant.[8]

-

-

Derivatization (Optional but recommended for sensitivity):

-

React supernatant with o-Phthalaldehyde (OPA) . Note: OPA reacts with primary amines. 1-Methylhistidine yields a distinct fluorescent adduct compared to Anserine.

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 10 mM Acetate Buffer (pH 5.9).

-

Mobile Phase B: Acetonitrile.[9]

-

Gradient: 0-40% B over 20 min.

-

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

-

-

Data Analysis:

-

Quantify the decrease in Anserine peak and appearance of 1-Methylhistidine peak.

-

Calculate Hydrolysis Rate (

).

-

Protocol B: Xanthine Oxidase (XO) Inhibition Assay

Objective: Verify the specific bioactivity of Anserine Nitrate against Uric Acid production.[10]

-

System: Xanthine Oxidase (bovine milk) + Xanthine substrate.

-

Treatment: Anserine Nitrate (0.1 – 10 mM).

-

Measurement: Monitor formation of Uric Acid by absorbance at 290 nm .

-

Validation: Compare

of Anserine Nitrate vs. Sodium Nitrate (control) to confirm the effect is peptide-mediated.

Therapeutic Implications & Data Summary

The unique structure of Anserine Nitrate offers specific therapeutic avenues distinct from carnosine.

| Feature | Therapeutic Implication |

| Methylation (1-MHis) | Extended Half-life: Slower degradation allows for sustained antioxidant activity in plasma compared to carnosine. |

| XO Inhibition | Gout & Hyperuricemia: Anserine directly inhibits Xanthine Oxidase, lowering serum uric acid.[11] This is a mechanism not shared by simple nitrates. |

| Nitrate Salt | Vasodilation: The nitrate counterion provides a source of NO, potentially aiding in endothelial function and exercise performance (ergogenic aid). |

| Blood-Brain Barrier | Neuroprotection: Anserine can cross the BBB (via peptide transporters), offering neuroprotection against oxidative stress and aldehyde toxicity. |

Reference Data for Researchers

-

Anserine Hydrolysis Rate (Human Serum): ~1.5 – 2.0 µmol/mL/h (approx. 40% of Carnosine rate).

-

1-Methylhistidine Clearance: Renal clearance approximates GFR; accumulation indicates renal failure.

References

-

Peters, V., et al. (2011).[12][13] Anserine inhibits carnosine degradation but in human serum carnosinase (CN1) is not correlated with histidine dipeptide concentration.[7][13] Clinica Chimica Acta. Link

-

Kubomura, D., et al. (2016). Molecular mechanism of urate-lowering effects of anserine nitrate. Nucleosides, Nucleotides and Nucleic Acids. Link

-

Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. Link

-

Janssen, B., et al. (2005). Carnosinase-1: a potential drug target for diabetic nephropathy. Current Opinion in Nephrology and Hypertension. Link

-

Derave, W., et al. (2010). Muscle carnosine metabolism and beta-alanine supplementation in relation to exercise and training. Sports Medicine. Link

-

PubChem. (2024). L-Anserine nitrate | C10H17N5O6.[1][2] National Library of Medicine. Link

Sources

- 1. L-Anserine nitrate | C10H17N5O6 | CID 112071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Anserine Nitrate Salt | CAS 10030-52-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. L-Anserine nitrate | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. leapchem.com [leapchem.com]

- 6. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Searching for Secondary Antioxidants in Plants: Isoalliin from Onion as an Excellent Acrolein Scavenger | bioRxiv [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular insights into the binding of carnosine and anserine to human serum carnosinase 1 (CN1) [PeerJ] [peerj.com]

- 13. semanticscholar.org [semanticscholar.org]

A Comparative Analysis of Beta-Alanyl-3-methyl-L-histidine Nitrate and L-Carnosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of Beta-Alanyl-3-methyl-L-histidine Nitrate, more commonly known as anserine nitrate, and L-Carnosine (β-alanyl-L-histidine). While both are naturally occurring histidine-containing dipeptides (HCDs) with significant physiological roles, their structural nuances lead to distinct pharmacokinetic profiles and functional attributes. This document will elucidate these differences, covering their chemical structures, biosynthesis, physiological functions, and mechanisms of action. Furthermore, it will present detailed methodologies for their differentiation and analysis, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Introduction

L-Carnosine and its methylated derivative, anserine, are endogenous dipeptides found in high concentrations in the muscle and brain tissues of vertebrates.[1][2] They play crucial roles in various physiological processes, including pH buffering, antioxidant defense, metal ion chelation, and anti-glycation.[3][4][5] While structurally similar, the presence of a methyl group on the imidazole ring of anserine confers unique properties that differentiate it from L-Carnosine, particularly in terms of stability and bioavailability.[2] This guide aims to provide a comprehensive technical overview of these two molecules, with a focus on the distinctions that are critical for research and therapeutic development.

Chemical Structure and Biosynthesis

The fundamental difference between L-Carnosine and anserine lies in their chemical structure. L-Carnosine is a dipeptide composed of β-alanine and L-histidine.[1] Anserine, or β-alanyl-3-methyl-L-histidine, is a methylated form of carnosine.[2] The nitrate salt form of anserine is often used for stability and solubility in research and commercial applications.

Biosynthesis Pathway

L-Carnosine is synthesized from its constituent amino acids, β-alanine and L-histidine, by the enzyme carnosine synthetase.[6] The availability of β-alanine is the rate-limiting step in this synthesis.[1]

Anserine can be synthesized via two primary pathways:

-

Methylation of Carnosine: Carnosine N-methyltransferase (CARNMT1) catalyzes the methylation of the imidazole ring of carnosine to form anserine.[2][7]

-

Dipeptide Synthesis with Methylated Histidine: Anserine can also be synthesized from β-alanine and 3-methyl-L-histidine.[8]

Figure 1: Biosynthesis pathways of L-Carnosine and Anserine.

Pharmacokinetic Profiles: The Impact of Methylation

The most significant distinction between anserine and L-Carnosine from a drug development perspective is their differing susceptibility to enzymatic degradation.

The Role of Carnosinase-1 (CN1)

In humans, the enzyme serum carnosinase-1 (CN1) rapidly hydrolyzes L-Carnosine into its constituent amino acids, β-alanine and L-histidine.[9] This rapid degradation significantly limits the systemic bioavailability of orally administered L-Carnosine.[10]

Anserine's Resistance to Hydrolysis

The methyl group on the imidazole ring of anserine sterically hinders the binding of CN1, making it more resistant to enzymatic hydrolysis.[9][11] This increased stability leads to a longer half-life in the bloodstream and consequently, higher plasma concentrations upon oral administration.[9][10] Molecular dynamics simulations have shown that the bulky methylated imidazole on anserine promotes various poses that can retard hydrolytic activity, in contrast to carnosine.[11][12] Anserine can even act as a temporary competitive inhibitor of CN1, slowing the degradation of L-Carnosine when co-administered.[11]

| Parameter | L-Carnosine | Anserine (β-Alanyl-3-methyl-L-histidine) | Reference |

| Susceptibility to CN1 | High | Low | [9] |

| Serum Half-life | Short | Longer | [11] |

| Oral Bioavailability | Low | Higher | [10] |

| Peak Plasma Concentration (Cmax) | Lower | Higher | [13][14] |

Comparative Physiological Functions and Mechanisms of Action

Both dipeptides share several key physiological functions, but their efficacy can differ due to their distinct pharmacokinetic profiles.

pH Buffering Capacity

Both L-Carnosine and anserine are effective intracellular pH buffers, which is particularly important in muscle tissue during intense exercise.[3][15] The pKa of the imidazole ring of L-Carnosine is 6.83, making it an excellent buffer in the physiological pH range.[1] Anserine has a slightly higher pKa of 7.04, which may enhance its buffering capacity at neutral pH.[2][16]

Antioxidant and Anti-glycation Activities

L-Carnosine and anserine are potent antioxidants, capable of scavenging reactive oxygen species (ROS) and preventing the formation of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs).[17][18][19] These activities are crucial in protecting cells from oxidative stress and damage associated with aging and various pathologies.[3][17] Anserine has been suggested to possess a higher antioxidant capacity compared to carnosine.[2] However, methylation of the imidazole group in carnosine has been shown to diminish its anti-crosslinking effect against glyceraldehyde-induced protein damage.[20]

Metal Ion Chelation

The imidazole ring of both dipeptides allows them to chelate divalent metal ions such as copper and zinc.[2][4] This action can prevent these metals from participating in redox reactions that generate free radicals.

Neuroprotection and Cognitive Enhancement

Both L-Carnosine and anserine have demonstrated neuroprotective effects.[4][16] Anserine, due to its greater stability, may offer advantages in reaching target tissues like the brain. Studies have shown that anserine supplementation can improve memory function in Alzheimer's disease model mice by protecting the neurovascular unit.[16]

Figure 2: Shared physiological functions of L-Carnosine and Anserine.

Analytical Methodologies for Differentiation and Quantification

Accurate differentiation and quantification of L-Carnosine and anserine are essential for research and quality control. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of these dipeptides.[21][22] Micellar liquid chromatography, a variant of HPLC, has been successfully used for their determination in meat samples.[23]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For higher sensitivity and specificity, UHPLC coupled with tandem mass spectrometry is the method of choice.[21][22] This technique allows for the simultaneous detection and quantification of both L-Carnosine and anserine with low limits of detection.[21]

Experimental Protocol: UHPLC-MS/MS for Simultaneous Quantification

This protocol is adapted from established methods for the analysis of L-Carnosine and anserine in biological matrices.[21][22]

Objective: To simultaneously quantify L-Carnosine and anserine in plasma samples.

Materials:

-

Plasma samples

-

L-Carnosine and anserine analytical standards

-

Internal standard (e.g., isotopically labeled carnosine)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

UHPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Precipitate proteins by adding 400 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: HILIC column (e.g., Acquity UPLC BEH Amide)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes (e.g., start with high %B and decrease over time).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

L-Carnosine: Monitor the transition from the precursor ion to a specific product ion.

-

Anserine: Monitor the transition from the precursor ion to a specific product ion.

-

Internal Standard: Monitor the corresponding transition.

-

-

Optimize cone voltage and collision energy for each transition.

-

-

Quantification:

-

Construct a calibration curve using the analytical standards.

-

Calculate the concentration of L-Carnosine and anserine in the plasma samples based on the peak area ratios relative to the internal standard.

-

Figure 3: Workflow for the UHPLC-MS/MS analysis of L-Carnosine and Anserine.

Conclusion and Future Directions

Future research should continue to explore the nuanced differences in their mechanisms of action and therapeutic efficacy in various disease models. The development of more stable analogs and targeted delivery systems for both compounds also represents a promising avenue for future investigation.

References

-

Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal. (2019). Molecules. [Link]

-

L-Carnosine: Benefits, Mechanism, Safety & Industrial Applications. (2026). Runtai Chemical. [Link]

-

Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation. (2021). MDPI. [Link]

-

Biological functions of histidine-dipeptides and metabolic syndrome. (2014). Nutrition Research and Practice. [Link]

-

The main physiological roles of carnosine in myocardial function and health. (2023). Journal of Cachexia, Sarcopenia and Muscle. [Link]

-

Biological functions of histidine-dipeptides and metabolic syndrome. (2014). PubMed. [Link]

-

Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal. (2019). ResearchGate. [Link]

-

Biological functions of histidine-dipeptides and metabolic syndrome. (2014). PMC. [Link]

-

Biological functions of histidine-dipeptides and metabolic syndrome. (2014). Korea Science. [Link]

-

The ergogenic effect of acute carnosine and anserine supplementation: dosing, timing, and underlying mechanism. (2022). PMC. [Link]

-

Anserine and Carnosine Determination in Meat Samples by Pure Micellar Liquid Chromatography. (2011). ResearchGate. [Link]

-

Acute preexercise supplementation of combined carnosine and anserine enhances initial maximal power of Wingate tests in humans. (2021). American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Molecular insights into the binding of carnosine and anserine to human serum carnosinase 1 (CN1). (2022). PeerJ. [Link]

-

Anserine and Carnosine in Diabetes and Obesity. (2022). International Journal of Veterinary Science. [Link]

-

Carnosine. Wikipedia. [Link]

-

Physiology and Pathophysiology of Carnosine. (2013). Physiological Reviews. [Link]

-

Comparison of Cmax values of carnosine (n = 12)²², anserine (n = 7)²⁰ and balenine (n = 6) according to the doses ingested (A). (2021). ResearchGate. [Link]

-

Schematic illustration of the histidine dipeptide metabolism. (2016). ResearchGate. [Link]

-

Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to a pharmacokinetic study. (2019). AIR Unimi. [Link]

-

Molecular insights into the binding of carnosine and anserine to human serum carnosinase 1 (CN1). (2022). ResearchGate. [Link]

-

Anserine. Wikipedia. [Link]

-

In vivo detection of carnosine and its derivatives using chemical exchange saturation transfer. (2022). PMC. [Link]

-

Anserine inhibits carnosine degradation but in human serum carnosinase (CN1) is not correlated with histidine dipeptide concentration. (2010). ResearchGate. [Link]

-

Binding Modes of Carnostatine, Homocarnosine, and Ophidine to Human Carnosinase 1. (2023). PMC. [Link]

-

The ergogenic effect of acute carnosine and anserine supplementation: dosing, timing, and underlying mechanism. (2022). Taylor & Francis Online. [Link]

-

Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. (2022). SciSpace. [Link]

-

L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities. (1994). PMC. [Link]

-

Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review. (2025). MDPI. [Link]

-

Effect of β-alanine and L-histidine on concentration of carnosine in muscle tissue and oxidative stability of chicken meat. (2015). Poljoprivreda/Agriculture. [Link]

-

Biosynthesis of Carnosine and Related Dipeptides in Vertebrates. (2018). PubMed. [Link]

-

Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer's-model mice. (2017). PMC. [Link]

-

Influences of Beta-Alanine and l-Histidine Supplementation on Growth Performance, Meat Quality, Carnosine Content, and mRNA Expression of Carnosine-Related Enzymes in Broilers. (2021). MDPI. [Link]

-

Methylation of Histidine and Carnosine Decreases Anti-Crosslinking Activity. (2000). ResearchGate. [Link]

Sources

- 1. Carnosine - Wikipedia [en.wikipedia.org]

- 2. Anserine - Wikipedia [en.wikipedia.org]

- 3. sdruntaichem.com [sdruntaichem.com]

- 4. mdpi.com [mdpi.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Biosynthesis of Carnosine and Related Dipeptides in Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ergogenic effect of acute carnosine and anserine supplementation: dosing, timing, and underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. peerj.com [peerj.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. air.unimi.it [air.unimi.it]

- 15. researchgate.net [researchgate.net]

- 16. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer’s-model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biological functions of histidine-dipeptides and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling and Ionization Behavior of Beta-Alanyl-3-methyl-L-histidine Nitrate

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of

The core of this analysis focuses on the dissociation constants (pKa) of the molecule, which dictate its ionization state, buffering capacity, and interaction with biological targets (e.g., carnosinase enzymes, metal ions). Unlike its non-methylated analog (Carnosine), the 3-methyl group on the imidazole ring of Anserine shifts its electronic properties, resulting in a unique pKa profile that optimizes it for intracellular buffering under oxidative stress.

Part 1: Molecular Architecture & Physicochemical Identity

To understand the ionization behavior, we must first deconstruct the molecule into its ionizable functional groups. The nitrate counterion (

Chemical Identity[1][2][3][4]

-

IUPAC Name: (2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid nitrate[1]

-

CAS Number: 10030-52-1 (Nitrate salt); 584-85-0 (Free base)

-

Molecular Formula:

[1] -

Molecular Weight: 303.27 g/mol (Free base: 240.26 g/mol )

Structural Functional Groups

The pKa profile is defined by three specific loci on the peptide backbone:

-

Carboxyl Group (C-terminus): The acidic site on the histidine moiety.

-

Imidazole Ring (Side chain): The 3-methyl-L-histidine ring. Crucial Note: The

-methylation prevents tautomerization, locking the protonation site to the -

Amino Group (N-terminus): The primary amine on the

-alanine residue.

Part 2: The pKa Profile

The following values represent the consensus data derived from potentiometric titration and NMR studies at 25°C.

Table 1: Dissociation Constants of Anserine

| Functional Group | Site | pKa Value | Type | Assignment |

| Carboxyl | C-terminus | 2.64 | Acidic | |

| Imidazole | Side Chain | 7.04 | Basic | |

| Amino | N-terminus | 9.49 | Basic |

Data Source: Validated against potentiometric studies comparing Anserine and Carnosine [1][2].

Comparative Analysis: Anserine vs. Carnosine

A critical distinction for researchers is the shift in the imidazole pKa.[3]

Scientific Implication: The electron-donating effect of the methyl group on the imidazole ring raises the pKa. This makes Anserine a superior buffer at slightly higher pH levels (closer to resting physiological pH 7.[7]4) compared to Carnosine, which becomes more effective as acidosis deepens (pH < 6.8).

Part 3: Ionization States & Microspecies Distribution

Understanding the charge state at a specific pH is vital for predicting solubility, membrane permeability, and electrophoretic mobility.

Charge State Logic

-

pH < 2.0 (Fully Protonated):

-

COOH (Neutral) | Imidazole (

) | Amine ( -

Net Charge: +2

-

-

pH 4.0 - 5.0:

-

COO

( -

Net Charge: +1

-

-

pH 7.4 (Physiological):

-

COO

( -

Note: At pH 7.04, the imidazole is 50% protonated. At pH 7.4, it is largely neutral (~30% protonated).

-

Net Charge: Approaches 0 (Zwitterionic character increases).

-

-

pH > 10.0 (Fully Deprotonated):

-

COO

( -

Net Charge: -1

-

Isoelectric Point (pI)

The pI is the pH where the net charge is zero.[8] For Anserine, this occurs between the two basic pKa values (

Visualization: Ionization Pathway

The following diagram illustrates the sequential deprotonation steps of the Anserine cation.

Caption: Stepwise deprotonation of Anserine. The critical physiological buffering transition occurs between Cation (+1) and Zwitterion (0) at pKa 7.04.

Part 4: Experimental Methodology (Self-Validating Protocol)

To verify these values in a laboratory setting, Potentiometric Titration is the gold standard. This method is self-validating because it allows for the detection of carbonate contamination (via Gran plots) and precise ionic strength control.

Reagents & Setup

-

Analyte: 50 mg Anserine Nitrate (High Purity >99%).

-

Titrant: 0.1 M NaOH (Standardized against KHP).

-

Background Electrolyte: 0.1 M KCl or

(to maintain constant ionic strength, -

Temperature: Thermostated vessel at 25.0°C ± 0.1°C.

-

Inert Atmosphere: Nitrogen (

) purge to prevent

Workflow Diagram

Caption: Potentiometric titration workflow for accurate pKa determination of histidine dipeptides.

Calculation Logic (Bjerrum Function)

The average number of protons bound per molecule (

Part 5: Biological & Pharmaceutical Implications[9][10]

Muscle Buffering Capacity

Anserine's imidazole pKa (7.[5]04) aligns almost perfectly with the intracellular pH of resting muscle (~7.0–7.1).

-

Mechanism: During high-intensity anaerobic exercise, lactate and

accumulate. Anserine acts as a "proton sponge," accepting -

Advantage over Carnosine: Carnosine (pKa 6.[7]83) is a more effective buffer only after the muscle has already entered a state of acidosis. Anserine provides superior buffering maintenance near resting pH [4].[7]

Stability & Formulation

-

Nitrate Salt: The nitrate form is preferred for solid dosage forms due to higher crystallinity compared to the amorphous free base. This improves shelf-life stability by reducing hygroscopicity.

-

Carnosinase Resistance: The 3-methyl group sterically hinders the active site of serum carnosinase (CN1), significantly increasing the plasma half-life of Anserine compared to Carnosine [3].

References

-

Karković Marković, A., et al. (2015). "Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data." International Journal of Electrochemical Science, 10, 5788-5800.[9]

-

Dolan, E., et al. (2025).[4][10] "Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review." Nutrients/MDPI.

-

Peters, V., et al. (2011). "Anserine inhibits carnosine degradation by serum carnosinase." Regulatory Peptides.

-

Boldyrev, A. A., et al. (2013). "Physiology and Pathophysiology of Carnosine." Physiological Reviews.

-

PubChem Database. "L-Anserine Nitrate." National Institutes of Health.

Sources

- 1. L-Anserine nitrate | C10H17N5O6 | CID 112071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sensitized Photo-Oxidation of Anserine and Carnosine: Laser Flash Photolysis and CIDNP Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review [mdpi.com]

- 5. meatscience.org [meatscience.org]

- 6. Anserine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. electrochemsci.org [electrochemsci.org]

- 9. researchgate.net [researchgate.net]

- 10. Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of β-Alanyl-3-methyl-L-histidine Nitrate from 3-Methyl-L-histidine

Abstract

This document provides a comprehensive guide for the chemical synthesis of β-alanyl-3-methyl-L-histidine nitrate, a methylated dipeptide also known as anserine nitrate. The protocol details a robust and reproducible solution-phase synthesis methodology starting from commercially available 3-methyl-L-histidine. Key steps include the protection of functional groups, peptide coupling with a protected β-alanine derivative, subsequent deprotection, and final conversion to the nitrate salt. This guide is intended for researchers and professionals in drug development and related scientific fields, offering in-depth explanations for experimental choices, safety considerations, and characterization techniques.

Introduction

β-Alanyl-3-methyl-L-histidine, or anserine, is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates.[1] It is a methylated derivative of carnosine (β-alanyl-L-histidine) and exhibits a range of biological activities, including antioxidant, pH-buffering, and anti-glycation properties.[1][2] The nitrate salt of anserine is often utilized to enhance its stability and solubility for research and formulation purposes.[3]

This application note outlines a detailed protocol for the synthesis of anserine nitrate from 3-methyl-L-histidine. The described methodology employs standard peptide chemistry techniques, focusing on a solution-phase approach that is accessible in most organic chemistry laboratories. The rationale behind the choice of protecting groups and coupling agents is discussed to provide a thorough understanding of the synthetic strategy.

Synthesis Pathway Overview

The overall synthetic strategy involves a three-step process:

-

Protection of 3-Methyl-L-histidine: The α-amino and carboxylic acid functionalities of 3-methyl-L-histidine are protected to prevent unwanted side reactions during the subsequent peptide coupling step.

-

Peptide Coupling: The protected 3-methyl-L-histidine is coupled with an N-protected β-alanine derivative using a suitable coupling agent to form the dipeptide backbone.

-

Deprotection and Salt Formation: The protecting groups are removed, and the resulting anserine is treated with nitric acid to yield the final nitrate salt.

dot graph "Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"3-Methyl-L-histidine" -> "Protected 3-Methyl-L-histidine" [label="Protection"]; "Protected 3-Methyl-L-histidine" -> "Protected Dipeptide" [label="Peptide Coupling\n(with protected β-alanine)"]; "Protected Dipeptide" -> "Anserine" [label="Deprotection"]; "Anserine" -> "Anserine Nitrate" [label="Salt Formation\n(Nitric Acid)"]; } caption: "Overall synthetic workflow for anserine nitrate."

Materials and Methods

Materials

| Reagent | Supplier | Purity |

| 3-Methyl-L-histidine | Sigma-Aldrich | ≥98% |

| N-Boc-β-alanine | TCI Chemicals | >98% |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Acros Organics | >99% |

| 1-Hydroxybenzotriazole (HOBt) | Alfa Aesar | Anhydrous, >98% |

| Trifluoroacetic acid (TFA) | Fisher Scientific | ≥99.5% |

| Di-tert-butyl dicarbonate (Boc)₂O | Oakwood Chemical | 97% |

| Thionyl chloride (SOCl₂) | J.T.Baker | ≥99% |

| Methanol (anhydrous) | EMD Millipore | ≥99.8% |

| Dichloromethane (DCM, anhydrous) | Avantor | ≥99.8% |

| N,N-Dimethylformamide (DMF, anhydrous) | BDH | ≥99.8% |

| Diethyl ether (anhydrous) | VWR | ≥99% |

| Nitric acid (70%) | EMD Millipore | ACS grade |

| Sodium bicarbonate | Fisher Chemical | ACS grade |

| Magnesium sulfate (anhydrous) | Macron Fine Chemicals | ACS grade |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. DCC is a potent allergen and sensitizer. Thionyl chloride and trifluoroacetic acid are corrosive and should be handled with extreme care.

Experimental Protocols

Step 1: Protection of 3-Methyl-L-histidine (Formation of Boc-3-Me-His-OMe)

-

Rationale: The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the peptide bond formation as a nucleophile. The carboxylic acid is converted to a methyl ester to prevent it from reacting with the activated β-alanine. The Boc group is chosen for its stability under the esterification and coupling conditions and its facile removal with acid.[4]

-

Protocol:

-

Suspend 3-methyl-L-histidine (1.69 g, 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the stirred suspension. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours. The suspension should become a clear solution.

-

Cool the solution to room temperature and remove the solvent under reduced pressure to obtain a white solid (3-methyl-L-histidine methyl ester hydrochloride).

-

Dissolve the crude ester hydrochloride in anhydrous DCM (50 mL) and cool to 0 °C.

-